molecular formula C18H25BrN2O4 B1403320 1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester CAS No. 1352621-05-6

1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester

Cat. No. B1403320
CAS RN: 1352621-05-6
M. Wt: 413.3 g/mol
InChI Key: JNCGFMRFQGMONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester” is a chemical compound with the molecular formula C18H25BrN2O4 . It has a molecular weight of 413.31 . The compound is used for scientific research and is not intended for any non-research experiments .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-Piperazinecarboxylic acid derivatives, like 4-( N -methoxy- N -methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, have been synthesized and used in the creation of compounds with potent antihistaminic activity (Maynard et al., 1993).
  • The crystal structure of related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, has been extensively studied, providing insights into the conformation and molecular interactions of these molecules (Faizi et al., 2016).

Applications in Polymer Synthesis

  • Piperazine derivatives have been utilized in the synthesis of polyamides containing nucleobases like uracil and adenine, indicating their potential in creating novel polymeric materials (Hattori & Kinoshita, 1979).

Pharmacological Applications

  • Research on piperazine derivatives has included the synthesis of compounds for potential biological activities, such as antimicrobial properties, as seen in studies involving 1,2,4-Triazole derivatives (Bektaş et al., 2007).
  • Another study focused on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which was evaluated for its antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

Molecular Interaction Studies

  • X-ray, NMR, and DFT studies have been conducted on complexes involving piperazine derivatives, providing valuable information on their molecular interactions and conformations (Dega-Szafran et al., 2006).

Safety and Hazards

This compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It’s important to handle it with appropriate safety measures, although specific safety and hazard information is not provided in the available resources.

properties

IUPAC Name

tert-butyl 4-(4-bromo-3-ethoxybenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O4/c1-5-24-15-12-13(6-7-14(15)19)16(22)20-8-10-21(11-9-20)17(23)25-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCGFMRFQGMONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinecarboxylic acid, 4-(4-bromo-3-ethoxybenzoyl)-, 1,1-dimethylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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